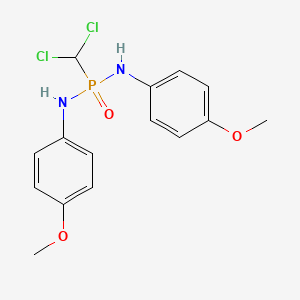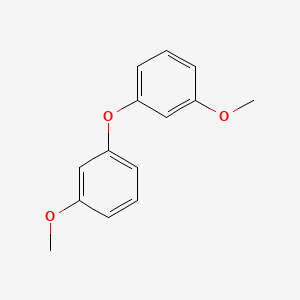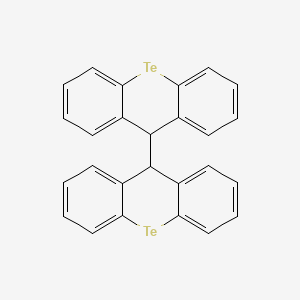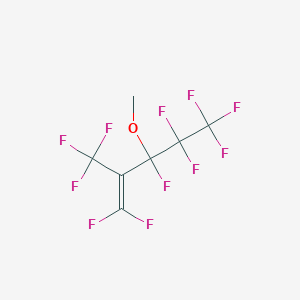
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Vorbereitungsmethoden
The synthesis of 1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene typically involves the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug design and development.
Wirkmechanismus
The mechanism of action of 1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, depending on the specific application. The compound’s high electronegativity and stability due to the fluorine atoms play a crucial role in its reactivity and effectiveness.
Vergleich Mit ähnlichen Verbindungen
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene can be compared with other similar fluorinated compounds, such as:
- 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
- 1,1,1,2,2,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane These compounds share similar structural features but differ in the number and position of fluorine atoms, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a methoxy group, which contribute to its distinct reactivity and stability.
Eigenschaften
| 79948-17-7 | |
Molekularformel |
C7H3F11O |
Molekulargewicht |
312.08 g/mol |
IUPAC-Name |
1,1,3,4,4,5,5,5-octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene |
InChI |
InChI=1S/C7H3F11O/c1-19-4(10,6(14,15)7(16,17)18)2(3(8)9)5(11,12)13/h1H3 |
InChI-Schlüssel |
VIVMIYWLWKAHJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=C(F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


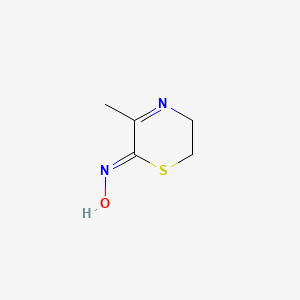
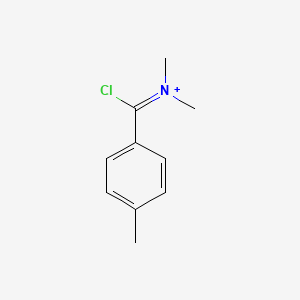

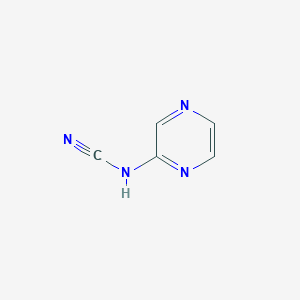

![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)

